molecular formula C18H12N2O2 B11837321 2-(5-Phenyl-1,3,4-oxadiazol-2-YL)naphthalen-1-OL CAS No. 565451-14-1

2-(5-Phenyl-1,3,4-oxadiazol-2-YL)naphthalen-1-OL

Cat. No.: B11837321
CAS No.: 565451-14-1
M. Wt: 288.3 g/mol
InChI Key: LLQMGXHYMBUCES-UHFFFAOYSA-N
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Description

2-(5-Phenyl-1,3,4-oxadiazol-2-YL)naphthalen-1-OL is a heterocyclic compound that features a 1,3,4-oxadiazole ring fused with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Phenyl-1,3,4-oxadiazol-2-YL)naphthalen-1-OL typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzohydrazide with aromatic carboxylic acids under dehydrating conditions to form the oxadiazole ring . The reaction conditions often include the use of reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(5-Phenyl-1,3,4-oxadiazol-2-YL)naphthalen-1-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Phenyl-1,3,4-oxadiazol-2-YL)naphthalen-1-OL is unique due to its specific combination of the oxadiazole ring and naphthalene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents .

Properties

CAS No.

565451-14-1

Molecular Formula

C18H12N2O2

Molecular Weight

288.3 g/mol

IUPAC Name

2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphthalen-1-ol

InChI

InChI=1S/C18H12N2O2/c21-16-14-9-5-4-6-12(14)10-11-15(16)18-20-19-17(22-18)13-7-2-1-3-8-13/h1-11,21H

InChI Key

LLQMGXHYMBUCES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=C(C4=CC=CC=C4C=C3)O

Origin of Product

United States

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